molecular formula C10H10N4O2S2 B6507337 2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 898445-90-4

2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B6507337
CAS RN: 898445-90-4
M. Wt: 282.3 g/mol
InChI Key: XXETZTPGCFVUSH-UHFFFAOYSA-N
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Description

2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C10H10N4O2S2 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is 282.02451792 g/mol and the complexity rating of the compound is 422. The solubility of this chemical has been described as = [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives often possess antimicrobial properties. Researchers have investigated the potential of this compound as an antimicrobial agent against bacteria, fungi, and other pathogens. Its unique structure may allow for targeted interactions with microbial enzymes or receptors, making it a promising candidate for drug development .

Anti-Tubercular Activity

Considering the urgent need for effective tuberculosis treatments, evaluating novel compounds is crucial. Researchers have synthesized imidazole-containing derivatives and tested their anti-tubercular activity. Investigating the efficacy of our compound against Mycobacterium tuberculosis strains could provide valuable insights .

Photodynamic Therapy (PDT)

PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. Some imidazole derivatives exhibit phototoxicity upon exposure to specific wavelengths. Our compound’s structure suggests it might be a candidate for PDT research .

properties

IUPAC Name

2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S2/c1-6-4-12-9(16)14-8(6)18-5-7(15)13-10-11-2-3-17-10/h2-4H,5H2,1H3,(H,11,13,15)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXETZTPGCFVUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329021
Record name 2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

CAS RN

898445-90-4
Record name 2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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